REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][NH2:10])[cH:7][cH:8]1.[CH3:22][CH2:23][O:24][C:25](=[O:26])[CH3:27].[Cl:13][c:14]1[n:15][c:16]([CH3:21])[n:17][c:18]([Cl:20])[cH:19]1.[K+:12].[O:28]=[CH:29][N:30]([CH3:31])[CH3:32].[OH-:11]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:9][NH:10][c:18]2[n:17][c:16]([CH3:21])[n:15][c:14]([Cl:13])[cH:19]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CN)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)cc(Cl)n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1ccc(CNc2cc(Cl)nc(C)n2)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |